

Technical Support Center: N-methyl Leukotriene C4 Experiments

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Compound of Interest		
Compound Name:	N-methyl Leukotriene C4	
Cat. No.:	B10752222	Get Quote

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for conducting experiments with **N-methyl Leukotriene C4** (N-Me-LTC4).

Frequently Asked Questions (FAQs)

Q1: What is N-methyl Leukotriene C4 (N-Me-LTC4) and why is it used in research?

A1: **N-methyl Leukotriene C4** (N-Me-LTC4) is a synthetic and stable analog of the naturally occurring cysteinyl leukotriene, LTC4.[1] Unlike LTC4, which is rapidly metabolized to LTD4 and LTE4, N-Me-LTC4 is resistant to this conversion.[1] This stability makes it an ideal tool for studying the specific signaling pathways of its target receptor without the confounding effects of metabolic byproducts.

Q2: What is the primary molecular target of N-Me-LTC4?

A2: N-Me-LTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] It shows significantly lower activity at the CysLT1 receptor, making it a valuable tool for isolating and studying CysLT2R-specific functions.[1]

Q3: What is the main signaling pathway activated by N-Me-LTC4?

A3: Upon binding to the CysLT2 receptor, a G-protein coupled receptor (GPCR), N-Me-LTC4 typically activates the Gq alpha subunit.[3][4] This initiates a cascade involving the activation of



phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a process often referred to as calcium mobilization.[3][4]

Cell Line Selection Guide

Choosing the appropriate cell line is critical for the success of N-Me-LTC4 experiments. The primary consideration is the expression of the CysLT2 receptor.

Q4: Which cell lines are recommended for N-Me-LTC4 studies?

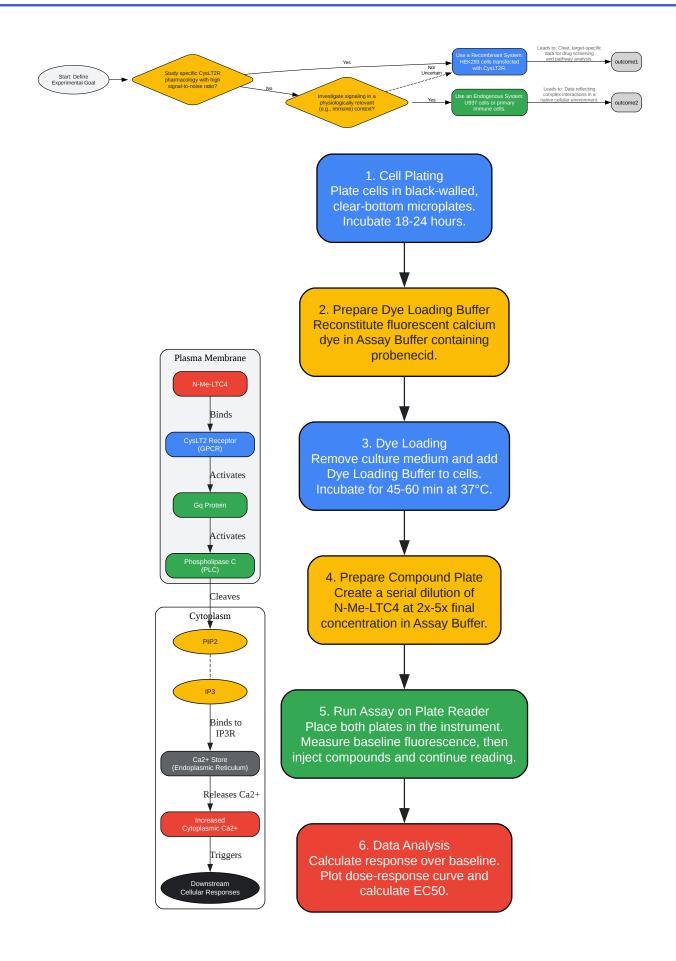
A4: The choice depends on whether you want to study endogenously expressed receptors or a more robust, overexpressed system.

- Recombinant Expression Systems (e.g., HEK293 cells): For studying the specific pharmacology of CysLT2R, Human Embryonic Kidney (HEK293) cells are a common choice.
 [5][6] These cells do not endogenously express significant levels of CysLT receptors but can be transiently or stably transfected to express human CysLT2R at high levels. This provides a clear and robust signaling window.
- Endogenous Expression Systems (e.g., U937 cells): The human monocytic cell line U937 expresses leukotriene receptors endogenously.[7][8] Differentiating these cells, for example with DMSO, can alter the expression and signaling of these receptors.[7][9] These cells are useful for studying CysLT signaling in a more physiologically relevant context of an immune cell.

Q5: How do I choose between an endogenous and a recombinant cell line?

A5: Use the following decision-making workflow to guide your selection.







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